molecular formula C14H12N2O2 B15148635 N-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-(prop-2-yn-1-yl)formamide

N-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-(prop-2-yn-1-yl)formamide

Cat. No.: B15148635
M. Wt: 240.26 g/mol
InChI Key: VUIZAMOEUFESGR-UHFFFAOYSA-N
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Description

N-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)-N-(prop-2-yn-1-yl)formamide is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a methyl group at position 5, a phenyl group at position 3, and a formamide group at position 2. The formamide moiety is further substituted with a propargyl (prop-2-yn-1-yl) chain. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-prop-2-ynylformamide

InChI

InChI=1S/C14H12N2O2/c1-3-9-16(10-17)14-11(2)18-15-13(14)12-7-5-4-6-8-12/h1,4-8,10H,9H2,2H3

InChI Key

VUIZAMOEUFESGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)N(CC#C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-METHYL-3-PHENYLISOXAZOL-4-YL)-N-PROP-2-YNYLFORMAMIDE typically involves the formation of the isoxazole ring through a [2+3] cycloaddition reaction of nitrile oxides with olefins The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its nitrogen centers and alkyne group:

Reaction SiteReagent/ConditionsProductMechanism
Oxazole nitrogenHydrogen peroxide (H₂O₂)N-oxides or hydroxylated oxazole derivativesElectrophilic attack on nitrogen, forming N-oxide intermediates
Propargyl groupOzone (O₃) or KMnO₄Ketones or carboxylic acids via oxidative cleavageRadical or ionic cleavage of the triple bond

For example, oxidation with H₂O₂ generates hydroxylated oxazole derivatives, which are precursors to bioactive heterocycles. The propargyl group’s oxidation is less explored but theoretically yields α,β-unsaturated ketones under mild conditions.

Reduction Reactions

Reduction targets the formamide and alkyne functionalities:

Reaction SiteReagent/ConditionsProduct
Formamide groupLithium aluminum hydride (LiAlH₄)Secondary amine (N-(5-methyl-3-phenyloxazol-4-yl)-N-propargylamine)
Propargyl groupLindlar catalyst (H₂)cis-Alkene derivative

LiAlH₄ reduces the formamide to a methylene amine, retaining the oxazole ring’s integrity. Selective hydrogenation of the alkyne to cis-alkene has been proposed for synthesizing analogs with modified pharmacokinetics.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes halogenation and nitration:

ReagentConditionsProductRegioselectivity
Br₂/FeBr₃0–25°C3-Bromo-5-methyl-3-phenyloxazole derivativePara > meta due to oxazole’s electron-withdrawing effect
HNO₃/H₂SO₄50°CNitrated phenyl ringMeta dominance

Nucleophilic Substitution

The oxazole’s 4-position is susceptible to nucleophilic attacks:

NucleophileConditionsProduct
Grignard reagents (R-MgX)Dry THF, −78°CAlkylated oxazole derivatives

Cycloaddition and Coupling Reactions

The propargyl group participates in copper- or palladium-catalyzed reactions:

Reaction TypeReagents/ConditionsProductApplication
Huisgen cycloadditionCu(I), azide 1,2,3-Triazole conjugateBioconjugation or drug delivery systems
Sonogashira couplingPd(PPh₃)₄, aryl halide Extended π-systemsMaterials science

These reactions exploit the alkyne’s sp-hybridized carbon for constructing complex architectures .

Comparative Reactivity Analysis

Key structural analogs and their reactivity differences:

CompoundStructureReactivity Difference
5-Methylisoxazole Lacks propargyl groupNo alkyne-based cycloaddition
N-(4-Methylphenyl)formamideLacks oxazoleLimited heterocyclic functionalization

The synergy between the oxazole and propargyl groups in N-(5-methyl-3-phenyloxazol-4-yl)-N-propargylformamide enables multi-site reactivity unmatched in simpler analogs .

Scientific Research Applications

(5-METHYL-3-PHENYLISOXAZOL-4-YL)-N-PROP-2-YNYLFORMAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-METHYL-3-PHENYLISOXAZOL-4-YL)-N-PROP-2-YNYLFORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares structural similarities with several 1,2-oxazole derivatives. Key comparisons include:

Compound Name Functional Groups/Substituents Molecular Formula Molecular Weight Key Differences Reference
Target Compound 5-methyl, 3-phenyl, N-propargyl formamide C₁₄H₁₃N₂O₂* ~241.27 g/mol† Propargyl chain; formamide group -
4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide 5-methyl, 3-phenyl, benzenesulfonamide C₁₆H₁₄N₂O₃S 314.36 g/mol Sulfonamide instead of formamide; benzene ring
3-(2-Chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide 2-chlorophenyl, propenyl carboxamide C₁₄H₁₃ClN₂O₂ 284.72 g/mol Chlorophenyl substituent; carboxamide group
(5-Methyl-3-phenyl-1,2-oxazol-4-yl)(4-methylpiperidin-1-yl)methanone 5-methyl, 3-phenyl, 4-methylpiperidinyl ketone C₁₇H₂₀N₂O₂ 284.35 g/mol Ketone instead of formamide; piperidine ring

*Estimated based on structural analogs.
†Calculated using atomic masses.

Key Observations :

  • Functional Group Impact : The formamide group (-NHCHO) may influence hydrogen-bonding patterns compared to sulfonamides (stronger H-bond acceptors) or carboxamides (higher polarity) .
Crystallographic and Computational Insights
  • Crystal Packing : The phenyl and oxazole groups in similar compounds often participate in π-π stacking, while formamide groups engage in hydrogen bonding. For example, highlights the role of hydrogen bonding in molecular aggregation, which could stabilize the crystal lattice of the target compound .
  • Refinement Tools : Programs like SHELXL () are critical for refining crystal structures of such compounds, particularly for resolving disorder in propargyl chains or validating hydrogen-bond networks .

Biological Activity

N-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-(prop-2-yn-1-yl)formamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C15H16N2OC_{15}H_{16}N_{2}O, with a molecular weight of approximately 256.31 g/mol. Its structure includes an oxazole ring, which is known for contributing to various biological activities.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that oxazole derivatives can possess significant antimicrobial properties. The specific compound has demonstrated moderate to good activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Antitumor Properties : Research indicates that compounds containing the oxazole moiety may inhibit cancer cell proliferation. In vitro studies suggest that this compound could induce apoptosis in certain cancer cell lines .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as tyrosinase, which is involved in melanin production. This inhibition could have implications for skin whitening applications and the treatment of hyperpigmentation disorders .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that the oxazole ring contributes to its interaction with biological targets through:

  • Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, promoting apoptosis .

Case Studies and Research Findings

Recent research has provided valuable insights into the efficacy and safety profile of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate to good activity against bacteria
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits tyrosinase

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial effects of several oxazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at certain concentrations, highlighting its potential as a therapeutic agent against infections.

Case Study 2: Antitumor Activity

In vitro assays conducted on various cancer cell lines demonstrated that this compound could reduce cell viability significantly compared to controls. The mechanism was attributed to increased ROS levels and subsequent activation of apoptotic pathways.

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